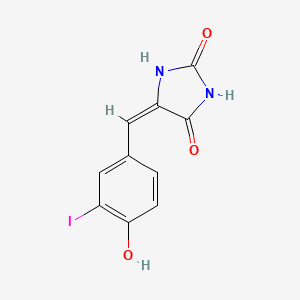![molecular formula C16H16N2O3S B5556539 2-(5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-ethylacetamide](/img/structure/B5556539.png)
2-(5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-ethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, starting from basic precursors to the final compound. The synthesis process often employs methods such as thermal or ultrasonic baths to enhance reaction rates and product yields. Characterization of the synthesized compounds is typically done using spectroscopic techniques like NMR, infrared, and EIMS, and sometimes, structures are further elucidated using X-ray crystallography (Aslam et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-ethylacetamide is often confirmed through detailed spectroscopic analysis, including NMR and X-ray crystallography. These techniques allow for the precise determination of molecular geometry, bond lengths, and angles, providing insights into the compound's three-dimensional structure and electronic configuration (Aslam et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can include interactions with various reagents to form new derivatives, showcasing the compound's reactivity and potential for chemical modification. The chemical properties are influenced by the compound's structure, including the presence of functional groups that determine its reactivity and interactions with biological targets (Kamal et al., 2011).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their practical application. These properties can significantly affect the compound's behavior in biological systems and its suitability for drug formulation (Shukla et al., 2012).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards other chemical entities, and stability under various conditions, are essential for understanding the compound's potential as a medicinal agent. Studies often explore these properties through experimental assays and computational modeling to predict the compound's behavior in complex biological environments (Bhoi et al., 2015).
Applications De Recherche Scientifique
Anti-HIV-1 Activity
A study by Aslam et al. (2013) synthesized a novel series of compounds, including derivatives related to the chemical structure . These compounds were evaluated for their anti-HIV-1 and cytotoxic activities, revealing that some exhibited significant activity against the human immunodeficiency virus type 1 (HIV-1) with minimal toxicity, highlighting their potential as antiviral agents (Aslam et al., 2013).
Anticancer Activity
Further research delves into the compound's applications in cancer treatment. Abdel-Motaal et al. (2020) reported the synthesis of novel heterocycles utilizing thiophene-incorporated thioureido substituents as precursors, showing potent anticancer activity against colon cancer cell lines (Abdel-Motaal et al., 2020). Similarly, Shams et al. (2010) detailed the synthesis and antitumor evaluation of heterocyclic compounds derived from a similar precursor, demonstrating significant inhibitory effects on various human cancer cell lines (Shams et al., 2010).
Antioxidant Properties
Research by Ahmad et al. (2012) synthesized compounds based on the pyrazolobenzothiazine system, evaluated for their antioxidant activities. Several compounds showed moderate to significant radical scavenging activity, suggesting their utility in combating oxidative stress (Ahmad et al., 2012).
Antibacterial and Antifungal Agents
Borad et al. (2015) explored the synthesis of novel derivatives as potent antibacterial agents. These compounds exhibited a broad spectrum of antibacterial activity against various microorganisms, indicating their potential as new treatments for bacterial infections (Borad et al., 2015).
Safety and Hazards
The safety data sheet for a similar compound, (5,5-Dioxido-6h-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid, suggests that it should not be released into the environment and that personal protective equipment should be used when handling it . In case of exposure, the affected area should be washed with copious amounts of water and medical attention should be sought if symptoms persist .
Orientations Futures
The future directions for research on this compound and its derivatives could include further exploration of their potential use in organic electroluminescent devices . Additionally, more research could be done to fully understand their physical and chemical properties, as well as their safety and environmental impact .
Propriétés
IUPAC Name |
2-(5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-2-17-16(19)11-18-14-9-5-3-7-12(14)13-8-4-6-10-15(13)22(18,20)21/h3-10H,2,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJQHWNCZBVLTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C2=CC=CC=C2C3=CC=CC=C3S1(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-pyridinylcarbonyl)amino]ethyl 4-(4-morpholinylsulfonyl)benzoate](/img/structure/B5556473.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylacetamide](/img/structure/B5556476.png)
![2-{[(4-fluoro-1-naphthyl)methyl]thio}-1H-benzimidazole](/img/structure/B5556496.png)
![1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5556500.png)



![5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5556529.png)
![1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone](/img/structure/B5556541.png)
![N-[4-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-pyridin-3-ylacetamide](/img/structure/B5556550.png)
![methyl 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5556554.png)
![3-propyl-N-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5556560.png)
![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}phthalazin-1(2H)-one](/img/structure/B5556561.png)